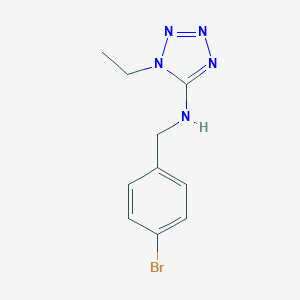![molecular formula C13H9BrClNO3 B275735 1-Bromo-2-[(2-chlorobenzyl)oxy]-4-nitrobenzene](/img/structure/B275735.png)
1-Bromo-2-[(2-chlorobenzyl)oxy]-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-[(2-chlorobenzyl)oxy]-4-nitrobenzene is a chemical compound that is widely used in scientific research applications. It is a highly reactive compound that has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research. In
Mechanism of Action
The mechanism of action of 1-Bromo-2-[(2-chlorobenzyl)oxy]-4-nitrobenzene is not fully understood. However, it is believed to act as an electrophile, reacting with nucleophiles such as amines and thiols. It can also undergo reduction reactions to form the corresponding aniline derivative.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Bromo-2-[(2-chlorobenzyl)oxy]-4-nitrobenzene are not well studied. However, it has been shown to have cytotoxic effects on cancer cells, suggesting its potential as an anticancer agent.
Advantages and Limitations for Lab Experiments
The advantages of using 1-Bromo-2-[(2-chlorobenzyl)oxy]-4-nitrobenzene in lab experiments include its high reactivity, versatility, and ease of synthesis. However, its limitations include its potential toxicity and the need for careful handling and disposal.
Future Directions
There are several future directions for research on 1-Bromo-2-[(2-chlorobenzyl)oxy]-4-nitrobenzene. These include:
1. Further studies on its mechanism of action and its potential as an anticancer agent.
2. Development of new synthetic methodologies using 1-Bromo-2-[(2-chlorobenzyl)oxy]-4-nitrobenzene as a reagent.
3. Exploration of its potential applications in the development of new materials for electronics and optoelectronics.
4. Investigation of its potential as a ligand for metal-catalyzed reactions.
5. Studies on its toxicity and environmental impact.
Conclusion:
In conclusion, 1-Bromo-2-[(2-chlorobenzyl)oxy]-4-nitrobenzene is a highly reactive compound that has a wide range of scientific research applications. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand its potential applications and limitations.
Synthesis Methods
The synthesis of 1-Bromo-2-[(2-chlorobenzyl)oxy]-4-nitrobenzene involves the reaction between 2-chlorobenzyl alcohol and 4-nitrophenyl bromide in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is then purified using column chromatography or recrystallization.
Scientific Research Applications
1-Bromo-2-[(2-chlorobenzyl)oxy]-4-nitrobenzene has a wide range of scientific research applications. It is commonly used as a reagent in organic synthesis for the preparation of various compounds such as heterocyclic compounds, pharmaceutical intermediates, and natural products. It is also used in the synthesis of ligands for metal-catalyzed reactions and in the development of new materials for electronics and optoelectronics.
properties
Molecular Formula |
C13H9BrClNO3 |
|---|---|
Molecular Weight |
342.57 g/mol |
IUPAC Name |
1-bromo-2-[(2-chlorophenyl)methoxy]-4-nitrobenzene |
InChI |
InChI=1S/C13H9BrClNO3/c14-11-6-5-10(16(17)18)7-13(11)19-8-9-3-1-2-4-12(9)15/h1-7H,8H2 |
InChI Key |
DWEJNRJOQYQNPN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)COC2=C(C=CC(=C2)[N+](=O)[O-])Br)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=CC(=C2)[N+](=O)[O-])Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-iodo-2-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B275660.png)

![N-{4-[(2-ethoxyanilino)sulfonyl]phenyl}acetamide](/img/structure/B275670.png)
![1-[(3,4-Dichlorobenzyl)(2-hydroxypropyl)amino]-2-propanol](/img/structure/B275672.png)
![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B275674.png)

![5-bromo-2-methoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B275680.png)




![[2-(4-Bromophenyl)-2-oxoethyl] 4-(dimethylamino)benzoate](/img/structure/B275692.png)
![N-[4-(diethylamino)benzyl]-1H-tetrazol-5-amine](/img/structure/B275693.png)